molecular formula C12H11IO2 B14316532 Naphthalene, 1-iodo-2-(methoxymethoxy)- CAS No. 112031-06-8

Naphthalene, 1-iodo-2-(methoxymethoxy)-

Cat. No.: B14316532
CAS No.: 112031-06-8
M. Wt: 314.12 g/mol
InChI Key: LXRMALYLQWJSBB-UHFFFAOYSA-N
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Description

Naphthalene, 1-iodo-2-(methoxymethoxy)- is a naphthalene derivative substituted with an iodine atom at position 1 and a methoxymethoxy (-OCH2OCH3) group at position 2. This compound combines the aromatic naphthalene core with functional groups that influence its electronic, steric, and reactive properties.

Properties

CAS No.

112031-06-8

Molecular Formula

C12H11IO2

Molecular Weight

314.12 g/mol

IUPAC Name

1-iodo-2-(methoxymethoxy)naphthalene

InChI

InChI=1S/C12H11IO2/c1-14-8-15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,8H2,1H3

InChI Key

LXRMALYLQWJSBB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C2=CC=CC=C2C=C1)I

Origin of Product

United States

Chemical Reactions Analysis

Naphthalene, 1-iodo-2-(methoxymethoxy)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Naphthalene, 1-iodo-2-(methoxymethoxy)- depends on its specific application. In chemical reactions, the iodine atom and methoxymethoxy group influence the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the methoxymethoxy group can stabilize intermediates through electron donation . In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects

  • 1-Iodo-2-methoxynaphthalene (C11H9IO):

    • Substitutents: Iodo (electron-withdrawing) and methoxy (electron-donating).
    • Molecular weight: 284.09 g/mol; melting point: 88°C; boiling point: 141–142°C at 2 Torr .
    • The methoxy group enhances solubility in polar solvents compared to unsubstituted naphthalene.
  • 1-Iodo-2-(methoxymethoxy)-4-(trifluoromethyl)benzene (C10H10F3IO2):

    • A benzene analogue with a trifluoromethyl group at position 3.
    • Synthesized via methoxymethyl (MOM) protection, yielding a colorless oil (75% yield) .
    • The trifluoromethyl group introduces strong electron-withdrawing effects, altering reactivity.
  • 2-Methoxy-1-nitronaphthalene (C11H9NO3): Substitutents: Nitro (electron-withdrawing) and methoxy. Crystal structure analysis shows dihedral angles of 89.9° and 65.9° between nitro and naphthalene rings, influencing packing via π–π interactions .

Physical and Chemical Properties

Boiling/Melting Points and Solubility

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Physical State
1-Iodo-2-methoxynaphthalene 284.09 88 141–142 (2 Torr) Solid
1-Iodo-2-(methoxymethoxy)benzene 264.05 Not reported Not reported Colorless oil
2-Methoxy-1-nitronaphthalene 203.20 Not reported Not reported Orange crystals
  • The methoxymethoxy group in the target compound likely reduces crystallinity compared to methoxy analogues, favoring liquid or oily states .

Spectral Data

  • 1H NMR Shifts :
    • For (E)-1-(3,5-Dimethoxystyryl)-2-(methoxymethoxy)-naphthalene (C22H22O4): Methoxymethoxy protons appear at δ 4.61 (t, 2H) and δ 3.31 (s, 3H) .
    • In 1-Iodo-2-methoxynaphthalene, methoxy protons resonate at δ 3.85 (s, 3H) , whereas methoxymethoxy groups may show split signals due to -OCH2OCH3 complexity.

Electronic and Steric Effects

  • Methoxy vs. The electron-donating methoxy group activates the ring toward electrophilic attack, while iodine deactivates it, creating regioselective challenges.
  • Halogen vs. Nitro Groups :

    • Iodo substituents participate in halogen bonding, unlike nitro groups, which are purely electron-withdrawing. This difference may influence crystal packing and intermolecular interactions .

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